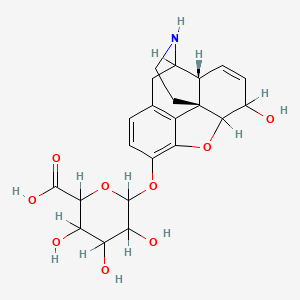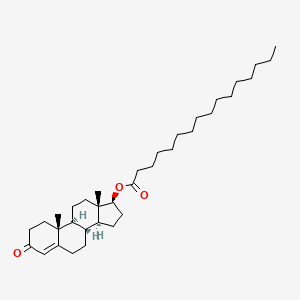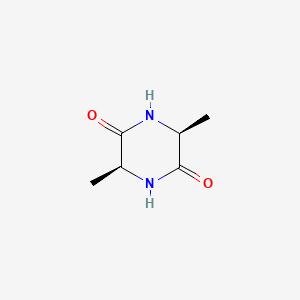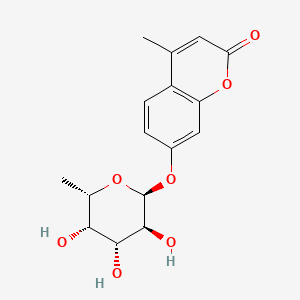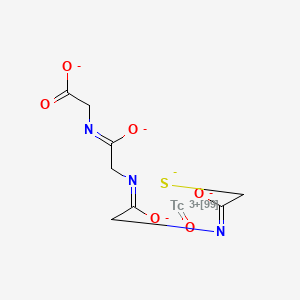
Cimicifugoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cimicifugoside is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant. It has been traditionally used in Chinese medicine for its various pharmacological properties, including anti-inflammatory, antitumor, antiviral, antioxidant, neuroprotective, and anti-osteoporosis effects .
Métodos De Preparación
Cimicifugoside can be extracted from the rhizomes of Cimicifuga foetida using various extraction methods. One common method involves the use of organic solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Cimicifugoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cimicifugoside has been extensively studied for its potential therapeutic applications. In cancer research, it has shown promise as an inhibitor of the IκB kinase alpha (IKK1/alpha) protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway. This pathway is involved in cell cycle progression, metastasis, angiogenesis, and apoptosis, making this compound a potential candidate for targeted cancer therapy .
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has shown potential in protecting neurons from ischemic damage and regulating neurotransmitter dysfunction in cerebral ischemia . Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, making it a valuable compound for treating various inflammatory and oxidative stress-related conditions .
Mecanismo De Acción
The mechanism of action of Cimicifugoside involves its interaction with specific molecular targets and pathways. One of the key targets is the IκB kinase alpha (IKK1/alpha) protein, which is involved in the NF-κB pathway. This compound inhibits the activation of IKK1/alpha, thereby suppressing the NF-κB pathway and its downstream effects on cell proliferation, survival, and inflammation . The compound’s interaction with IKK1/alpha is stabilized by hydrogen bonds and hydrophobic interactions, enhancing its inhibitory effect .
Comparación Con Compuestos Similares
Cimicifugoside is part of a group of triterpenoid saponins found in Cimicifuga species. Similar compounds include this compound H-1, this compound H-2, and this compound H-3. These compounds share similar structural features and pharmacological properties but may differ in their specific molecular targets and mechanisms of action . For example, this compound H-2 has been shown to inhibit the IKK1/alpha protein with high affinity, while this compound H-1 has demonstrated neuroprotective effects in ischemic brain tissue .
Conclusion
This compound is a versatile compound with a wide range of pharmacological properties and potential therapeutic applications. Its ability to inhibit key molecular targets and pathways makes it a promising candidate for further research and development in the fields of medicine, biology, and chemistry.
Propiedades
Fórmula molecular |
C37H54O11 |
|---|---|
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
[(1S,1'S,3'R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate |
InChI |
InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3/t17-,19?,20+,21+,23+,24-,25+,26?,27?,28?,29-,30?,32+,33-,34+,35-,36+,37?/m1/s1 |
Clave InChI |
XUJMHSCMPCZWOV-XVGSJRLISA-N |
SMILES isomérico |
C[C@@H]1CC2([C@H]3[C@](O3)(C(O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
SMILES canónico |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C |
Sinónimos |
cimicifugoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)
